4-Chloro-2-(methoxymethyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
89879-47-0 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-2-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 |
InChI Key |
PFBVNGMTQKJIRP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Methoxymethyl Phenol
Strategies for Regioselective Functionalization of the Benzene (B151609) Ring
The functionalization of the phenol (B47542) ring to produce the target molecule involves navigating the innate reactivity of the starting material. Phenols are highly susceptible to electrophilic substitution, and without careful selection of reagents and conditions, mixtures of isomers or polysubstituted products can readily form. byjus.comlibretexts.org Achieving the desired 1,2,4-substitution pattern necessitates methodologies that can override or leverage the natural directing effects of the hydroxyl group. Key strategies include directing functional groups to specific positions, controlling reaction conditions to favor one isomer over another, and employing multi-step pathways where substituents are introduced sequentially. nih.govnih.gov
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including phenols. nih.govwikipedia.org This method circumvents the typical ortho/para mixtures seen in electrophilic aromatic substitution. The process involves the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.org This intermediate is then "quenched" by an electrophile, resulting in exclusive ortho-substitution.
For phenols, the acidic proton of the hydroxyl group must first be protected or a suitable DMG must be employed. O-Aryl carbamates are effective DMGs. thieme-connect.comcdnsciencepub.com For instance, an O-aryl N-isopropylcarbamate can be temporarily N-silylated in situ, which then directs the lithiation to the ortho position. thieme-connect.comcdnsciencepub.com The subsequent reaction with an appropriate electrophile introduces the desired functionality. To synthesize a precursor for 4-Chloro-2-(methoxymethyl)phenol, one could envision a route starting from 4-chlorophenol (B41353), converting it to a carbamate, performing DoM, and then quenching with an electrophile that can be converted to a methoxymethyl group, such as formaldehyde (B43269) or a chloromethyl ether.
Table 1: Examples of Directing Metalation Groups (DMGs) for Phenols
| Directing Group | Typical Conditions | Comments |
| O-Aryl N,N-diethylcarbamate | sec-BuLi, TMEDA, THF, -78 °C | A strong and widely used directing group. thieme-connect.com |
| O-Aryl N-isopropylcarbamate | n-BuLi, TMEDA, Et₂O, -78 °C | Requires in situ N-silylation for efficient lithiation. thieme-connect.comcdnsciencepub.com |
| Methoxymethyl (MOM) ether | t-BuLi, Et₂O, 0 °C | A common protecting group that also functions as a DMG. thieme-connect.com |
The inherent reactivity of the phenol ring makes selective halogenation challenging. Reaction with elemental bromine or chlorine, especially in polar solvents, typically yields polyhalogenated products, such as 2,4,6-trihalophenol. byjus.com To achieve selective monochlorination at the para-position, specific reagents and conditions are required.
The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid activator like aluminum chloride (AlCl₃) can be modulated to favor para-chlorination. The regioselectivity can be further enhanced by using additives. Studies have shown that various sulfides, such as diphenyl sulfide (B99878) or poly(alkylene sulfide)s, can act as catalysts to significantly improve the para/ortho product ratio in the chlorination of phenols. researchgate.net For example, chlorination of phenol using SO₂Cl₂/diphenyl sulfide/AlCl₃ can yield a para/ortho ratio of 10.5. researchgate.net By starting with phenol and employing such a para-selective chlorination system, 4-chlorophenol can be synthesized as a key intermediate, which can then be functionalized at the C2 position.
Table 2: Conditions for Regioselective Chlorination of Phenols
| Reagent System | Target Selectivity | Conditions | Reference |
| SO₂Cl₂ / AlCl₃ / Diphenyl Sulfide | Para | Non-polar solvent | researchgate.net |
| SO₂Cl₂ / AlCl₃ / Poly(alkylene sulfide) | Para | Non-polar solvent | researchgate.net |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) / Ammonium Salt Catalyst | Ortho | Toluene (B28343), 1 mol% catalyst | scientificupdate.com |
| Selenoether Catalyst / N-Chlorosuccinimide | Ortho | Low catalyst loading (1%) | acs.org |
With 4-chlorophenol as the starting material, the next critical step is the introduction of the methoxymethyl group specifically at the C2 position (ortho to the hydroxyl group). This can be achieved through several distinct synthetic pathways.
A common method for introducing a functionalized methylene (B1212753) group ortho to a phenolic hydroxyl is through electrophilic substitution using formaldehyde or its equivalents. The Lederer-Manasse reaction, which involves the condensation of phenol with formaldehyde under basic or acidic conditions, typically yields a mixture of ortho- and para-hydroxymethylphenols. mlsu.ac.in Starting with 4-chlorophenol blocks the para position, directing the hydroxymethylation to the ortho positions. While some 2,6-disubstitution might occur, reaction conditions can be optimized to favor mono-substitution, yielding 4-chloro-2-(hydroxymethyl)phenol.
Alternatively, aminomethylation via the Mannich reaction offers a highly efficient route for ortho-functionalization. A pertinent example is the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, prepared by reacting 4-chlorophenol with formaldehyde and thiomorpholine. mdpi.comresearchgate.net This reaction proceeds selectively at the ortho position. The resulting aminomethyl group can, in some cases, be further converted to other functionalities. The use of Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) is another effective way to introduce a dimethylaminomethyl group exclusively at the ortho position. wku.edu
Once the precursor 4-chloro-2-(hydroxymethyl)phenol is obtained, the synthesis of the final product requires the conversion of the benzylic alcohol to a methyl ether. This etherification can be readily accomplished using the Williamson ether synthesis. wikipedia.org This classic method involves deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is generally high-yielding and specific for the formation of the ether linkage at the side-chain hydroxyl, without affecting the more acidic phenolic hydroxyl if the conditions are carefully controlled.
An alternative approach involves forming the methoxymethyl group through a nucleophilic substitution reaction on a pre-functionalized ring. This strategy would begin with a substrate such as 4-chloro-2-methylphenol (B52076). The methyl group could be halogenated at the benzylic position using a reagent like N-bromosuccinimide (NBS) under radical conditions to form 2-(bromomethyl)-4-chlorophenol (B3217025).
The subsequent step would be a nucleophilic displacement of the bromide by a methoxide (B1231860) source. nih.gov Reacting 2-(bromomethyl)-4-chlorophenol with sodium methoxide (NaOCH₃) in a suitable solvent like methanol (B129727) would yield the target compound, this compound. In nucleophilic substitution reactions, hydroxyl groups can sometimes be converted into better leaving groups, such as tosylates or mesylates, to facilitate the displacement. csbsju.edu
Introduction of the Methoxymethyl Side Chain
Multistep Synthetic Sequences and Protecting Group Considerations
The synthesis of this compound typically involves a series of carefully planned steps to ensure the correct placement of the chloro, methoxymethyl, and hydroxyl groups on the phenol ring. The reactivity of the phenol group often necessitates the use of protecting groups to prevent unwanted side reactions during the introduction of other substituents.
Sequential Introduction of Aromatic Substituents
The construction of this compound can be approached through various synthetic routes, with the order of substituent introduction being a key strategic decision. One common strategy begins with a commercially available substituted phenol, followed by the sequential addition of the remaining functional groups.
A plausible synthetic pathway commences with 4-chlorophenol. The first step would be the introduction of the methoxymethyl group at the ortho position to the hydroxyl group. This can be achieved through an ortho-selective formylation followed by reduction and etherification, or more directly through a hydroxymethylation followed by etherification. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is already occupied by the chlorine atom, the incoming group is directed to the ortho position.
Alternatively, the synthesis could start from 2-cresol (2-methylphenol). The initial step would be the chlorination at the para position to the hydroxyl group, yielding 4-chloro-2-methylphenol. The subsequent step involves the functionalization of the methyl group to a methoxymethyl group. This can be accomplished through radical halogenation of the methyl group followed by nucleophilic substitution with sodium methoxide.
Another approach could involve starting with phenol and first introducing the methoxymethyl group at the ortho position to yield 2-(methoxymethyl)phenol. This can be followed by a regioselective chlorination at the para position. The presence of the hydroxyl and methoxymethyl groups, both being ortho-, para-directing, would favor the introduction of the chlorine atom at the position para to the strong activating hydroxyl group.
Strategic Application of Protecting Groups for Phenolic Hydroxyls
The acidic nature of the phenolic hydroxyl group can interfere with certain reagents used in the synthetic sequence, making the use of protecting groups a crucial aspect of the synthesis. The choice of the protecting group is dictated by its stability under the reaction conditions of the subsequent steps and the ease of its removal at the end of the synthesis.
For instance, during the conversion of a methyl group to a methoxymethyl group via halogenation and nucleophilic substitution, the phenolic hydroxyl would need to be protected to prevent it from reacting with the halogenating agent or the base used for the substitution. Common protecting groups for phenols include ethers, such as the methyl ether or benzyl (B1604629) ether, and silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS) ether.
The general scheme for protection and deprotection is as follows:
Protection: The phenolic hydroxyl group is converted into a less reactive ether or silyl ether. For example, reacting the phenol with benzyl chloride in the presence of a base would yield a benzyl ether.
Functional Group Interconversion: The desired transformations are carried out on other parts of the molecule. For instance, the introduction of the chloro or methoxymethyl group.
Deprotection: The protecting group is removed to regenerate the free phenolic hydroxyl group. A benzyl ether can be cleaved by catalytic hydrogenation, while a TBDMS ether is typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
The strategic application of these protecting groups ensures that the synthesis proceeds with high yield and selectivity, avoiding the formation of undesired byproducts.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the choice of catalyst systems. Key parameters that are often fine-tuned include temperature, solvent, reaction time, and the nature of the catalyst.
For electrophilic aromatic substitution reactions, such as chlorination, the choice of the chlorinating agent and the catalyst is critical for achieving high regioselectivity. The use of a mild chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent can provide better control over the reaction compared to using chlorine gas. The catalyst, often a Lewis acid, can also influence the outcome of the reaction.
In the case of ether formation, such as the synthesis of the methoxymethyl ether, the choice of the base and solvent plays a significant role. A strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is commonly used to deprotonate the hydroxyl group, followed by the addition of the alkylating agent. The temperature of the reaction is also carefully controlled to prevent side reactions.
Reactivity and Reaction Pathways of 4 Chloro 2 Methoxymethyl Phenol
Transformations Involving the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 4-Chloro-2-(methoxymethyl)phenol, participating in reactions typical of phenols, such as etherification, esterification, and oxidative coupling.
Etherification Reactions
Etherification of the phenolic hydroxyl group in this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The presence of the electron-withdrawing chlorine atom can increase the acidity of the phenolic proton, facilitating phenoxide formation.
A general representation of this process involves treating this compound with a base, such as sodium hydroxide (B78521), followed by the addition of an alkylating agent like an alkyl halide or sulfate (B86663). For instance, reaction with methyl iodide would yield 4-chloro-2-(methoxymethyl)-1-methoxybenzene. The methoxymethyl group at the ortho position may exert some steric hindrance, potentially influencing the reaction rate compared to unhindered phenols.
Recent advancements in etherification methodologies that could be applicable include zinc salt-catalyzed reactions between acetals and acid halides to produce haloalkyl ethers, which could subsequently react with phenols. researchgate.net Additionally, methods for the chemoselective conversion of benzyl (B1604629) alcohols to their methyl or ethyl ethers in the presence of phenolic hydroxyl groups have been developed, highlighting the nuanced reactivity that can be achieved. organic-chemistry.org
Esterification Reactions
The esterification of this compound is another important transformation of the hydroxyl group. Due to the reduced nucleophilicity of the phenolic oxygen compared to that of alcohols, direct esterification with carboxylic acids is often slow and inefficient. libretexts.orgcommonorganicchemistry.com More effective methods involve the use of more reactive acylating agents like acid chlorides or acid anhydrides. libretexts.orgchemguide.co.uk
The reaction with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding ester, for example, 4-chloro-2-(methoxymethyl)phenyl acetate, with the concomitant release of hydrogen chloride gas. libretexts.org To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to its more nucleophilic sodium phenoxide salt by treatment with sodium hydroxide. libretexts.org
Alternative esterification protocols that could be applied include the use of titanium dioxide (TiO2) as a catalyst for the acylation of phenols with acid chlorides under solvent-free conditions, which has been shown to give high yields. niscpr.res.in The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild alternative for acid-sensitive substrates. commonorganicchemistry.com
Oxidative Coupling Reactions
The phenolic ring of this compound is susceptible to oxidative coupling reactions, which can lead to the formation of carbon-carbon or carbon-oxygen bonds, resulting in dimers or polymers. google.com These reactions typically proceed via the formation of a phenoxyl radical intermediate. cnr.it The presence of both a chlorine atom and a methoxymethyl group on the aromatic ring will influence the regioselectivity of the coupling.
Oxidative coupling can be initiated by various oxidizing agents, including metal salts like ferric chloride (FeCl3) or potassium ferricyanide (B76249) (K3Fe(CN)6), or through enzymatic catalysis. cnr.it The resulting phenoxyl radical can exist in several resonance forms, leading to a mixture of products from ortho-ortho, para-para, or ortho-para coupling. Given that the para position to the hydroxyl group is substituted with a chlorine atom, coupling at this site would necessitate its displacement. It is more likely that coupling would occur at the vacant ortho and meta positions.
Recent research has focused on developing selective oxidative cross-coupling methods to favor the formation of unsymmetrical biaryls over homocoupling products. nih.govsoton.ac.uk These methods often employ specialized catalysts, such as those based on chromium, cobalt, or iron, to control the reaction's selectivity. dntb.gov.ua Photocatalysis has also emerged as a viable method for oxidative phenol coupling. nih.gov
Reactions at the Chlorinated Aromatic Nucleus
The chlorine atom on the aromatic ring of this compound is a key functional group that enables a range of transformations, particularly metal-catalyzed cross-coupling reactions. The electronic environment of the aromatic ring also dictates its behavior in electrophilic substitution reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chlorine atom of this compound can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands can facilitate the coupling of these less reactive substrates. sumitomo-chem.co.jp For instance, coupling this compound with phenylboronic acid would yield 2-(methoxymethyl)-[1,1'-biphenyl]-4-ol. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to give the biaryl product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne, for example, phenylacetylene, would produce 4-(phenylethynyl)-2-(methoxymethyl)phenol. The reaction is typically carried out under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, so more forcing conditions or specialized catalyst systems may be required for the chloro-substituted substrate. nrochemistry.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the hydroxyl group, the chlorine atom, and the methoxymethyl group—determine the position of substitution for an incoming electrophile.
The hydroxyl group is a strongly activating, ortho-, para-directing group. byjus.com The chlorine atom is a deactivating, ortho-, para-directing group. The methoxymethyl group is generally considered to be a weakly activating, ortho-, para-directing group. The powerful directing effect of the hydroxyl group is expected to dominate.
Considering the positions on the ring:
The position ortho to the hydroxyl group (and meta to the chlorine) is substituted with the methoxymethyl group.
The other position ortho to the hydroxyl group (and meta to the chlorine) is unsubstituted and therefore a likely site for electrophilic attack.
The position para to the hydroxyl group is occupied by the chlorine atom.
Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the chlorine atom. For example, in a bromination reaction, the incoming bromine electrophile would be directed to this position to yield 2-bromo-4-chloro-6-(methoxymethyl)phenol. The nature of the solvent can also influence the outcome of such reactions; polar solvents can enhance the reactivity of the phenol. youtube.com
Potential for Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. youtube.comrsc.org
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comrsc.org This step is typically the rate-determining step. organic-chemistry.org
Elimination Step: The leaving group departs, restoring the aromaticity of the ring.
For this compound, the chlorine atom serves as the leaving group. However, the molecule lacks strong electron-withdrawing substituents like nitro groups (NO₂) that are typically required to facilitate this reaction. organic-chemistry.orgrsc.org Instead, the phenolic hydroxyl group is a powerful electron-donating group, particularly in its deprotonated phenoxide form under basic conditions. This electron donation increases the electron density of the aromatic ring, deactivating it towards attack by nucleophiles. The methoxymethyl group at the ortho position has a more ambiguous effect, but it is not a strong activating group for this reaction.
Consequently, subjecting this compound to classical SNAr conditions (e.g., reaction with sodium hydroxide or sodium methoxide (B1231860) at high temperatures) is unlikely to result in the substitution of the chlorine atom at a practical rate. youtube.com The reaction is hindered because the formation of the negatively charged Meisenheimer complex is electronically disfavored. youtube.com
Modern synthetic methods have developed catalytic systems that can enable nucleophilic substitution on electron-rich or unactivated aryl chlorides. wikipedia.org These advanced methods often utilize transition-metal catalysts, such as rhodium or ruthenium complexes, which can activate the aromatic ring towards substitution through the formation of π-arene complexes. wikipedia.org Such strategies could potentially achieve the substitution of the chlorine in this compound, but the reaction would not proceed through the classical SNAr mechanism.
Reactivity of the Methoxymethyl Side Chain
The methoxymethyl (MOM) group is frequently employed in organic synthesis as a protecting group for hydroxyl functions due to its stability under a variety of conditions and the relative ease of its cleavage. wikipedia.orgadichemistry.com The reactivity of the side chain in this compound is centered on the benzylic ether linkage.
Selective Cleavage Reactions of the Ether Linkage
The cleavage of the methoxymethyl ether to regenerate the parent phenol (in this case, 4-chloro-2-hydroxymethylphenol, which would likely be unstable and react further) or, more commonly, to deprotect the phenolic hydroxyl group back to 4-chlorophenol (B41353) (if the MOM group were protecting the phenol), is a key reaction. A variety of methods have been developed for the chemoselective deprotection of phenolic MOM ethers, often under mild conditions that preserve other functional groups. cdnsciencepub.comorganic-chemistry.orgnih.gov
These reactions are typically mediated by Lewis or Brønsted acids. wikipedia.org The mechanism involves protonation or coordination of a Lewis acid to one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the phenol. Subsequent hydrolysis of the intermediate species yields the final products.
Several effective reagent systems for this transformation have been reported, highlighting the versatility and control achievable in modern synthesis.
| Reagent System | Solvent | Conditions | Yield | Reference |
| Bismuth Trichloride (BiCl₃, 30 mol%) | Acetonitrile/Water | 50 °C | Good to Excellent | cdnsciencepub.com |
| Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane | Room Temperature | Excellent | organic-chemistry.org |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | Room Temperature | High | nih.gov |
| Wells-Dawson Heteropolyacid | Methanol (B129727) | 65 °C | Excellent | spbu.ru |
These methods are noted for their operational simplicity and high functional group tolerance, allowing the MOM ether to be cleaved without affecting groups like nitriles, esters, and aldehydes. cdnsciencepub.com
Oxidation and Reduction Pathways of the Methylene (B1212753) Bridge
The methylene (–CH₂–) group in the methoxymethyl side chain is a benzylic ether. The carbon is adjacent to the aromatic ring, which activates it toward certain oxidative and reductive transformations.
Oxidation: The oxidation of benzylic ethers can proceed via several pathways, often depending on the oxidant used. Strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO₄) typically cleave the entire side chain off an alkylbenzene to yield a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org However, for benzylic ethers, more controlled oxidations are possible.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or oxoammonium salts can oxidize benzylic ethers. cdnsciencepub.comacs.org The reaction likely proceeds through a hydride abstraction from the benzylic carbon to form a stabilized carbocation. cdnsciencepub.comacs.org This intermediate is then attacked by water, leading to cleavage of the ether and formation of the corresponding aromatic aldehyde (2-hydroxy-5-chlorobenzaldehyde) and an alcohol (methanol). acs.org
Direct Oxidation to Esters: Some hypervalent iodine reagents have been shown to directly convert benzylic ethers into benzoate (B1203000) esters. siu.edu This transformation treats the benzyl group as a latent ester functionality. siu.edu
Reduction: The benzylic ether linkage can be cleaved under reductive conditions, a reaction known as hydrogenolysis.
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst can cleave the C–O bond of the benzylic ether. youtube.comorganic-chemistry.org This reaction reduces the benzylic carbon, cleaving the ether linkage to yield toluene (B28343) (in the case of a simple benzyl ether) and an alcohol. youtube.com For this compound, this would result in the formation of 4-chloro-2-methylphenol (B52076) and methanol. This process is considered a reduction because the benzylic carbon loses a bond to the more electronegative oxygen atom. youtube.com
Participation in Condensation or Substitution Reactions via the Methylene Group
The methylene bridge of the methoxymethyl group is generally unreactive in condensation or substitution reactions that rely on the acidity of C-H bonds. The pKa of such protons is too high for deprotonation under typical basic conditions. Unlike the acidic α-protons of a ketone or aldehyde, which are readily removed to form an enolate for reactions like the aldol (B89426) or Mannich reactions, the protons on the methylene ether are not sufficiently activated. wikipedia.org
Research into radical condensation reactions has shown that while benzylic alcohols can participate in coupling with acetamides, the corresponding benzyl methyl ether was found to be unreactive, indicating the importance of the hydroxyl group for that specific transformation and the inertness of the ether's methylene group. rsc.org Similarly, reactions involving the insertion of a methylene (carbene) species into C-H bonds of ethers have been studied, but this represents a different class of reaction and is not a condensation or substitution pathway in the classical sense. researchgate.net Therefore, for this compound, reaction pathways involving the deprotonation of the methylene bridge for condensation or substitution are not expected to be significant.
Multi-Component Reactions and Derivatization
Multi-component reactions are efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The Mannich reaction is a classic example that is applicable to phenols.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methoxymethyl Phenol
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-Chloro-2-(methoxymethyl)phenol. It provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The theoretical exact mass of this compound (C₈H₉ClO₂) can be calculated and compared with the experimental value obtained from HRMS.
Expected HRMS Data:
| Property | Expected Value |
| Molecular Formula | C₈H₉ClO₂ |
| Monoisotopic Mass | 172.0315 u |
| Isotopic Pattern | A characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. |
The fragmentation pathway of this compound in the mass spectrometer can be predicted based on the functional groups present in the molecule. The initial electron ionization would lead to the formation of the molecular ion [M]⁺•. Subsequent fragmentation is expected to occur at the weakest bonds, leading to the formation of stable carbocations and neutral losses.
Predicted Fragmentation Pathway:
A primary fragmentation event would likely be the cleavage of the C-C bond between the aromatic ring and the methoxymethyl group, a common fragmentation for ethers. This would result in the loss of a methoxymethyl radical (•CH₂OCH₃) or a methoxy (B1213986) radical (•OCH₃). Another significant fragmentation would be the loss of the chlorine atom.
Predicted Major Fragment Ions:
| m/z (predicted) | Fragment Structure / Loss |
| 172/174 | [C₈H₉ClO₂]⁺• (Molecular ion peak with isotope pattern) |
| 141/143 | [M - OCH₃]⁺ |
| 137 | [M - Cl]⁺ |
| 127/129 | [M - CH₂OCH₃]⁺ |
| 107 | [C₇H₇O]⁺ (Loss of Cl and CH₂O) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophores. The chromophore in this compound is the substituted benzene (B151609) ring. The position and intensity of the absorption bands are influenced by the substituents on the ring.
For comparison, the UV-Vis spectrum of the related compound 4-chloro-2-methylphenol (B52076) shows absorption bands in the 260-290 nm region. researchgate.net It is anticipated that this compound would exhibit similar absorption characteristics. The spectrum would likely display two main absorption bands corresponding to the π → π* transitions of the benzene ring. The exact λmax values would be influenced by the electronic effects of the chloro, hydroxyl, and methoxymethyl groups.
Expected UV-Vis Absorption Data (in a non-polar solvent):
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Primary band) | ~220-240 | High |
| π → π* (Secondary band) | ~270-290 | Moderate |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~14-16 |
| β (°) ** | ~95-105 |
| Volume (ų) ** | ~800-1000 |
| Z | 4 |
Phenolic compounds can potentially exist in tautomeric forms, specifically the phenol-imine and keto-amine forms in the case of Schiff bases derived from phenols. For this compound itself, the primary tautomerism would be between the phenol (B47542) form and a potential, though likely less stable, keto tautomer. X-ray crystallography would definitively establish the dominant tautomeric form in the solid state by precisely locating the position of the hydroxyl proton. Based on the known chemistry of phenols, it is overwhelmingly expected that this compound would exist in its phenolic form in the crystalline state.
The way molecules of this compound arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. X-ray crystallography would reveal these interactions in detail.
Expected Intermolecular Interactions:
Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the oxygen of the methoxymethyl group can act as hydrogen bond acceptors. This would likely lead to the formation of chains or networks of molecules.
Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Computational and Theoretical Investigations of 4 Chloro 2 Methoxymethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For a compound like 4-Chloro-2-(methoxymethyl)phenol, these calculations could provide invaluable insights.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For this compound, a conformational analysis using DFT would be crucial. The presence of the flexible methoxymethyl group [-CH2OCH3] attached to the phenol (B47542) ring allows for multiple rotational isomers, or conformers. A systematic scan of the potential energy surface by rotating the C-O and C-C bonds of this side chain would identify the various energy minima and the transition states connecting them. This would reveal the most stable conformer(s) of the molecule in the gas phase and their relative energies, providing a foundational understanding of its structural preferences.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which are essential for identifying and characterizing a compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C atoms in this compound. These predictions, when compared with experimental NMR spectra, can help in the definitive assignment of signals to specific nuclei within the molecule.
IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This would allow for the assignment of specific vibrational modes, such as the O-H stretch of the phenolic group, the C-Cl stretch, and the various C-O and C-H stretching and bending modes.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. This would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of absorption bands in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.
Table 1: Hypothetical Spectroscopic Data for this compound (Note: The following data are illustrative examples of what computational predictions would provide and are not based on actual published research.)
| Parameter | Predicted Value |
|---|---|
| ¹H NMR | |
| δ (O-H) | ~5-7 ppm |
| δ (Ar-H) | ~6.8-7.3 ppm |
| δ (-OCH₃) | ~3.4 ppm |
| δ (-CH₂-) | ~4.5 ppm |
| ¹³C NMR | |
| δ (C-OH) | ~150-155 ppm |
| δ (C-Cl) | ~125-130 ppm |
| δ (C-CH₂OCH₃) | ~120-125 ppm |
| δ (-OCH₃) | ~60 ppm |
| δ (-CH₂) | ~70 ppm |
| IR | |
| ν(O-H) | ~3400-3600 cm⁻¹ |
| ν(C-Cl) | ~700-800 cm⁻¹ |
| ν(C-O) | ~1000-1250 cm⁻¹ |
| UV-Vis |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the nucleophilic sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The energy of the LUMO is related to the electron affinity, and its distribution highlights the electrophilic sites. The LUMO is likely to be distributed over the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
Derivation of Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP maps the electrostatic potential onto the electron density surface.
For this compound, an MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The negative regions, indicating electron-rich areas, would likely be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the chlorine atom, making them sites for electrophilic attack. The positive regions, indicating electron-poor areas, would likely be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent.
MD simulations model the movement of atoms and molecules over time based on a force field. For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal:
Conformational Sampling: How the molecule explores different conformations in solution and the relative populations of these conformers.
Solvent Effects: How solvent molecules arrange themselves around the solute and how this solvation structure affects the conformational preferences and properties of the molecule.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the phenolic hydroxyl group and solvent molecules.
Mechanistic Elucidation of Reactions via Computational Transition State Analysis
Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states.
Transition state analysis allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is critical for understanding reaction rates and for determining the most likely reaction pathway among several possibilities. For example, the mechanism of electrophilic aromatic substitution on the phenol ring or nucleophilic substitution at the methoxymethyl group could be investigated using these methods.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
Structure-Reactivity Relationship Modeling
The exploration of the quantitative structure-activity relationship (QSAR) for this compound provides a theoretical framework to understand how its molecular structure influences its chemical reactivity and biological activity. While specific, direct research on the structure-reactivity modeling of this compound is not extensively documented in publicly available literature, a robust model can be constructed by analyzing its structural components—the phenol ring, the chloro substituent, and the methoxymethyl group—and by drawing parallels with well-studied related compounds, particularly other chlorophenols.
The reactivity of phenolic compounds is intrinsically linked to the electronic and steric properties of their substituents. In the case of this compound, the hydroxyl (-OH) group on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic substitution reactions due to its ability to donate electron density to the aromatic system. However, the presence of the chloro and methoxymethyl groups significantly modulates this reactivity.
Key Molecular Descriptors and Their Influence:
The reactivity of this compound can be quantitatively described by a set of molecular descriptors. These descriptors are calculated using computational chemistry methods and are central to building a QSAR model. Key descriptors include:
Lipophilicity (log K_ow_): The octanol-water partition coefficient is a crucial descriptor for predicting a molecule's behavior in biological systems. For phenolic compounds, lipophilicity often correlates with their ability to cross cell membranes and interact with hydrophobic pockets of enzymes or receptors. The chloro-substituent significantly increases the lipophilicity of the phenol ring.
Electronic Effects (Hammett constants, pKa): The Hammett constant (σ) quantifies the electron-withdrawing or electron-donating nature of a substituent. The chloro group at the para position has a positive Hammett constant, indicating its electron-withdrawing character through induction, which can increase the acidity (lower the pKa) of the phenolic hydroxyl group. The methoxymethyl group at the ortho position has a more complex electronic influence, with potential for both inductive withdrawal and weak resonance effects.
Steric Parameters (Taft steric parameter, molar refractivity): The size and shape of the substituents play a critical role in determining how the molecule interacts with its environment. The methoxymethyl group at the ortho position introduces significant steric hindrance around the hydroxyl group and the adjacent carbon atom on the ring. This can influence the accessibility of these sites to reactants or enzyme active sites.
Predictive Modeling Approaches:
QSAR models for chlorophenols often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These 3D-QSAR methods build a statistical model correlating the biological activity or reactivity of a series of compounds with their 3D molecular properties.
For this compound, a hypothetical CoMFA model would map its steric and electrostatic fields. The electron-rich regions would be concentrated around the oxygen atoms of the hydroxyl and methoxymethyl groups, as well as the chlorine atom. The steric bulk would be most prominent at the site of the methoxymethyl group. In a CoMSIA analysis, additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields would be considered to refine the model. researchgate.net
Table of Predicted Physicochemical Properties and Descriptors for Chlorophenol Analogs:
To illustrate the influence of substituents on the properties of chlorophenols, the following table presents a comparison of key descriptors for phenol and some of its chloro- and methyl-substituted derivatives. While data for this compound is not directly available, the trends observed in these related compounds provide insight into its expected properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | log K_ow (experimental) | pKa |
| Phenol | C₆H₆O | 94.11 | 1.46 | 9.95 |
| 4-Chlorophenol (B41353) | C₆H₅ClO | 128.56 | 2.39 | 9.38 |
| 2-Methylphenol (o-Cresol) | C₇H₈O | 108.14 | 1.95 | 10.28 |
| 4-Chloro-2-methylphenol (B52076) | C₇H₇ClO | 142.58 | 2.80 | 9.65 |
Data sourced from various chemical databases and QSAR studies.
The data in the table demonstrates that the addition of a chlorine atom generally increases the acidity (lowers the pKa) and lipophilicity (increases log K_ow_) of the phenol. Conversely, a methyl group tends to decrease acidity and increase lipophilicity, though to a lesser extent than chlorine. Based on these trends, it can be inferred that this compound would exhibit a relatively low pKa and a high log K_ow_ value, making it a moderately acidic and lipophilic compound.
Reactivity Implications:
The structure-reactivity model for this compound suggests that its chemical behavior will be a balance of the electronic and steric effects of its substituents.
Electrophilic Aromatic Substitution: The positions on the aromatic ring still available for substitution (positions 3, 5, and 6) will have their reactivity influenced by the combined directing effects of the hydroxyl, chloro, and methoxymethyl groups. The hydroxyl group strongly activates the ring, while the chloro group deactivates it through induction but directs ortho and para (relative to itself). The methoxymethyl group's influence is more complex, but its steric bulk would likely hinder substitution at the adjacent position 3.
Phenolic Reactivity: The acidity of the hydroxyl group, enhanced by the para-chloro substituent, will influence its participation in acid-base reactions and its ability to act as a nucleophile in its deprotonated form. The ortho-methoxymethyl group could sterically hinder reactions directly involving the hydroxyl group, such as etherification or esterification.
Environmental Chemistry and Degradation Studies of 4 Chloro 2 Methoxymethyl Phenol
Photochemical Degradation Pathways in Aquatic Systems
The interaction of sunlight with chemical compounds in water can lead to their transformation into various byproducts. This process, known as photochemical degradation, is a key factor in the environmental persistence of many organic pollutants.
Identification of Photoproducts and Reaction Kinetics
Research into the photochemical degradation of chlorophenolic compounds reveals that the process is influenced by factors such as pH, the presence of other substances, and the wavelength of light. For instance, studies on similar compounds like 4-chlorophenol (B41353) (4-CP) have shown that degradation often follows pseudo-first-order kinetics. nih.gov The degradation of 4-CP can be significantly influenced by the presence of photosensitizers and the availability of oxygen. nih.gov
While specific photoproducts for 4-Chloro-2-(methoxymethyl)phenol are not extensively detailed in the available literature, studies on analogous compounds provide insights. For example, the photolysis of halogenated bisphenols, which also contain a phenolic structure, results in various degradation products. nih.gov The degradation of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) under UV/Ozone treatment, an advanced oxidation process, yields intermediates such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. researchgate.net It is plausible that the photochemical degradation of this compound could involve hydroxylation, dechlorination, and oxidation of the methoxymethyl group, leading to the formation of corresponding phenols, catechols, and quinones.
Interactive Table:
Table 1: Potential Photoproducts of this compound based on Analogous Compounds| Potential Photoproduct | Rationale |
|---|---|
| 2-(Methoxymethyl)phenol | Dechlorination of the parent compound. |
| 4-Chloro-2-hydroxybenzyl alcohol | Oxidation of the methoxymethyl group. |
| 4-Chloro-2-formylphenol | Further oxidation of the alcohol. |
| 4-Chlorocatechol (B124253) | Demethoxylation and hydroxylation. |
Mechanisms of Photolytic Transformations
The mechanisms of photolytic transformations of chlorinated phenols often involve the generation of highly reactive species. rsc.org Direct photolysis can occur when the compound itself absorbs light, leading to an excited state that can then undergo reactions such as homolytic cleavage of the carbon-chlorine bond.
Indirect photolysis is often more significant and involves photosensitized reactions. Dissolved organic matter in natural waters can absorb sunlight and produce reactive oxygen species (ROS) such as singlet oxygen, hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻•). rsc.org These ROS can then attack the this compound molecule. The hydroxyl radical, in particular, is a powerful, non-selective oxidant that can initiate degradation through addition to the aromatic ring or hydrogen abstraction from the methoxymethyl group.
The presence of halogen substituents can influence the photochemical properties of the molecule. For instance, halogenation can cause a bathochromic shift in the absorption spectrum, leading to enhanced absorption of sunlight and potentially higher quantum yields for degradation. nih.gov
Biodegradation and Biotransformation in Environmental Matrices
Microorganisms play a crucial role in the breakdown of organic pollutants in soil and water. The ability of microbial communities to metabolize compounds like this compound is a key determinant of its environmental persistence.
Microbial Metabolism and Involved Enzyme Systems
The biodegradation of chlorinated phenols is often initiated by microbial enzymes that can tolerate or even utilize these compounds as a source of carbon and energy. Studies on related compounds have identified specific bacterial strains and enzyme systems involved in their degradation. For example, a Gram-negative strain, S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol (B52076). nih.gov This degradation involves an inducible pathway and a modified ortho-cleavage route. nih.gov
The key enzymes in the degradation of chlorinated phenols often include hydroxylases and dioxygenases. For instance, 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II activities have been induced in the presence of chlorinated phenols. nih.gov In the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, the enzymes 4C2AP-deaminase and 4-chlorocatechol-1,2-dioxygenase were detected. nih.gov Similarly, the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) is linked to the tfdA gene. nih.gov It is likely that the biodegradation of this compound would involve initial enzymatic attack on the phenol (B47542) ring or the methoxymethyl group.
Interactive Table:
Table 2: Enzyme Systems Potentially Involved in this compound Biodegradation| Enzyme Class | Specific Enzyme Example | Potential Role in Degradation |
|---|---|---|
| Monooxygenases | Phenol Hydroxylase | Hydroxylation of the aromatic ring. |
| Dioxygenases | Catechol 1,2-Dioxygenase | Cleavage of the aromatic ring. |
| Dehalogenases | 4C2AP dehalogenase | Removal of the chlorine atom. |
Elucidation of Biodegradation Intermediates and Pathways
The elucidation of biodegradation pathways relies on the identification of metabolic intermediates. For 4-chloro-2-methylphenol, a transiently secreted intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide, indicating a modified ortho-cleavage pathway. nih.gov In the case of 4-chloro-2-aminophenol, 4-chlorocatechol and 3-chloro-cis,cis-muconate (B1234730) were identified as key intermediates. nih.gov
Based on these analogous pathways, the biodegradation of this compound could proceed through several steps. An initial hydroxylation could form a catechol derivative. Subsequent ring cleavage, likely via an ortho- or meta-pathway, would lead to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. The methoxymethyl group could be oxidized to a carboxylic acid and potentially cleaved. Dechlorination can occur either early in the pathway, on the aromatic ring, or after ring cleavage.
Abiotic Degradation Processes in Water and Soil
Besides photochemical and biological degradation, abiotic processes can also contribute to the transformation of this compound in the environment. These processes include reactions with naturally occurring minerals and chemicals in water and soil.
In soil, clay minerals and metal oxides can act as catalysts for the degradation of organic compounds. The surfaces of these minerals can facilitate hydrolysis or oxidation-reduction reactions. The rate of these abiotic degradation processes is highly dependent on soil properties such as pH, organic matter content, and the types of minerals present. For many chlorophenolic compounds, adsorption to soil particles is a significant process that can influence their mobility and availability for degradation.
In aqueous environments, hydrolysis can be a potential degradation pathway, although for many chlorinated aromatic compounds, this process is slow under typical environmental pH and temperature conditions. Reactions with other chemical species present in the water, such as reactive manganese species, could also contribute to the abiotic degradation of this compound.
Hydrolytic Stability Assessments
Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aquatic environments. This chemical process involves the reaction of a substance with water, leading to the cleavage of chemical bonds. The stability of a compound against hydrolysis is a key determinant of its environmental persistence.
Currently, there is a notable lack of specific experimental data in publicly available scientific literature regarding the hydrolytic stability of this compound. However, based on its chemical structure, which features a phenol, a chloro substituent, and a methoxymethyl ether group, some inferences can be drawn. The ether linkage, specifically the methoxymethyl group attached to the phenolic oxygen, is the most likely site for hydrolytic cleavage under typical environmental pH conditions (pH 4-9).
Generally, aryl ethers exhibit considerable stability towards hydrolysis. The cleavage of the ether bond would likely require acidic or basic conditions that are more extreme than those typically found in the natural environment. It is plausible that under strongly acidic conditions, the ether oxygen could be protonated, making the adjacent carbon atom susceptible to nucleophilic attack by water. Conversely, under highly alkaline conditions, a direct nucleophilic attack on the carbon of the methoxymethyl group could occur, though this is generally a slow process for ethers.
Without specific experimental data, it is hypothesized that this compound is likely to be hydrolytically stable under environmentally relevant conditions. Its persistence in aquatic systems would therefore be more significantly influenced by other degradation processes such as photolysis and microbial degradation.
Table 1: Postulated Hydrolytic Behavior of this compound
| pH Range | Expected Hydrolytic Stability | Potential Reaction Mechanism (if any) |
| Acidic (pH < 4) | Potentially slow hydrolysis | Protonation of the ether oxygen followed by nucleophilic attack. |
| Neutral (pH 4-9) | Stable | Negligible hydrolysis expected. |
| Alkaline (pH > 9) | Potentially slow hydrolysis | Direct nucleophilic attack on the methoxymethyl carbon. |
Oxidative Degradation Mechanisms (e.g., via Hydroxyl Radicals)
Oxidative degradation, particularly through reactions with highly reactive species like hydroxyl radicals (•OH), is a primary transformation pathway for many organic pollutants in the atmosphere, surface waters, and in advanced oxidation processes (AOPs) for water treatment.
For this compound, the aromatic ring is activated by the hydroxyl (-OH) and methoxymethyl (-OCH2OCH3) groups, making it susceptible to electrophilic attack by hydroxyl radicals. The likely initial steps of degradation would involve:
Hydroxyl Radical Addition: The hydroxyl radical can add to various positions on the benzene (B151609) ring, forming hydroxylated intermediates. Addition at positions ortho and para to the existing hydroxyl and methoxymethyl groups is particularly favored. This can lead to the formation of catechols or hydroquinones.
Hydrogen Abstraction: Abstraction of a hydrogen atom from the methoxymethyl group is another possible pathway, which would lead to the formation of a carbon-centered radical. This radical would then react further with oxygen to form peroxy radicals and subsequently other degradation products.
Ring Cleavage: Following the initial attacks, the aromatic ring can undergo cleavage, leading to the formation of smaller, aliphatic organic compounds.
The presence of the chlorine atom on the ring can influence the reaction pathways and may lead to the formation of chlorinated byproducts during the initial stages of degradation. However, advanced oxidation processes are generally effective at achieving complete mineralization of organic compounds to carbon dioxide, water, and inorganic chloride.
Table 2: Probable Oxidative Degradation Pathways and Intermediates for this compound
| Degradation Pathway | Initiating Species | Probable Intermediates |
| Hydroxylation | Hydroxyl Radical (•OH) | Hydroxylated derivatives (e.g., chlorohydroxy-methoxymethyl-phenols) |
| Hydrogen Abstraction | Hydroxyl Radical (•OH) | Carbon-centered radical on the methoxymethyl group |
| Aromatic Ring Opening | Hydroxyl Radical (•OH) | Aliphatic acids and aldehydes |
It is important to emphasize that the degradation pathways and the specific intermediates formed would need to be confirmed through dedicated experimental studies on this compound.
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes
The synthesis of functionalized phenols is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of environmentally benign reagents and solvents. numberanalytics.comencyclopedia.pub Traditional methods for phenol (B47542) synthesis often involve harsh conditions and the use of toxic reagents. nih.gov Future research on 4-Chloro-2-(methoxymethyl)phenol should therefore focus on developing sustainable synthetic strategies.
One promising approach is the adaptation of the Mannich reaction, a classic method for aminoalkylation, to incorporate a methoxymethyl group onto a 4-chlorophenol (B41353) core. A similar synthesis has been reported for 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, where 4-chlorophenol was reacted with formaldehyde (B43269) and thiomorpholine. mdpi.comresearchgate.net By analogy, a greener synthesis of this compound could potentially be achieved by reacting 4-chlorophenol with formaldehyde and methanol (B129727) under mild, and ideally, catalyst-free or organocatalyzed conditions.
Furthermore, the use of biomass-derived starting materials is a key aspect of sustainable chemistry. mdpi.comresearchgate.net Investigating pathways to synthesize the 4-chlorophenol precursor from renewable resources would significantly enhance the green credentials of this compound production. The development of solvent-free reaction conditions or the use of water as a solvent are also critical areas for exploration to minimize environmental impact. numberanalytics.com
Exploration of Novel Reactivity Modes and Selective Transformations
The chemical structure of this compound, featuring a hydroxyl group, a chlorine atom, and a methoxymethyl substituent on an aromatic ring, offers multiple sites for chemical modification. Future research should aim to explore the selective reactivity of these functional groups to generate a diverse range of derivatives with tailored properties.
The phenolic hydroxyl group is a prime site for various transformations, including etherification, esterification, and O-arylation. The methoxymethyl group, while relatively stable, could potentially be cleaved or transformed under specific conditions, offering another handle for diversification. The chlorine atom on the aromatic ring opens the door to a plethora of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecular architectures. numberanalytics.com Investigating the selective activation of the C-Cl bond in the presence of the other functional groups will be a key challenge and a significant area for research.
Moreover, the interplay between the different substituents could lead to novel reactivity modes. For instance, the ortho-relationship of the hydroxyl and methoxymethyl groups might facilitate intramolecular reactions or act as a directing group for further substitutions on the aromatic ring. A thorough investigation of the reaction space around this molecule will be crucial for unlocking its full synthetic potential.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. cam.ac.uk The integration of the synthesis of this compound and its derivatives into continuous flow processes represents a significant opportunity.
The development of a flow-based synthesis could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature, pressure, and residence time. acs.orgacs.org This level of control can lead to higher yields, improved selectivity, and reduced by-product formation. For multi-step syntheses involving this compound, a continuous flow setup could streamline the entire process, minimizing manual handling and purification steps. cam.ac.uk
Automated synthesis platforms, which combine robotics with flow chemistry and real-time reaction analysis, could further accelerate the exploration of the chemical space around this compound. Such platforms can be programmed to systematically vary reaction conditions and starting materials, enabling the rapid generation of a library of derivatives for screening in various applications.
Advanced Computational Design for Targeted Applications
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules for specific applications. researchgate.net For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or material interfaces.
Density Functional Theory (DFT) calculations can be employed to study the molecule's geometry, vibrational frequencies, and electronic properties, which can help in understanding its reactivity and spectroscopic characteristics. researchgate.netnih.gov Such studies can also be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic transformations.
For potential applications in materials science, computational modeling can be used to predict how this compound might self-assemble or interact with other molecules or surfaces. In the context of medicinal chemistry, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to specific protein targets, thereby guiding the design of new therapeutic agents.
Multi-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of functional groups in this compound makes it an interesting building block for the development of new materials. Future research should focus on multi-disciplinary collaborations that bridge organic synthesis with materials science to explore these possibilities.
The phenolic hydroxyl group can participate in hydrogen bonding, making the molecule a potential component for the design of self-assembling systems, liquid crystals, or supramolecular polymers. The aromatic ring and the chlorine atom could contribute to π-π stacking and halogen bonding interactions, respectively, further influencing the material's properties.
Furthermore, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The methoxymethyl group could also influence the polymer's solubility and thermal stability. Exploring the incorporation of this molecule into polymer backbones or as a pendant group could lead to materials with unique optical, electronic, or mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
